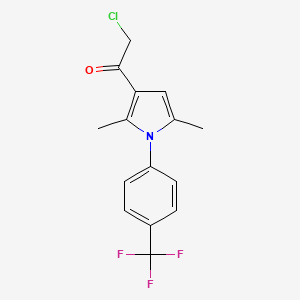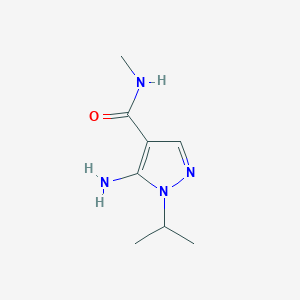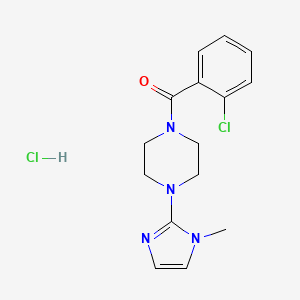![molecular formula C8H16ClN B2645872 (2R,3As,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride CAS No. 2503155-78-8](/img/structure/B2645872.png)
(2R,3As,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2R,3As,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride” is a chemical compound that belongs to the class of pyrroles . Pyrroles are a type of heterocyclic aromatic organic compound, characterized by a five-membered ring structure with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrroles can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
Pyrrole is a five-membered aromatic heterocycle. Each of the four sp2-hybridized carbons contributes one π electron, and the sp2-hybridized nitrogen atom contributes the two from its lone pair . This gives pyrrole its aromaticity.Chemical Reactions Analysis
Pyrrole and its derivatives exhibit a wide range of chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a nutty odor and a molar mass of 67.091 g/mol . It has a melting point of -23 °C and a boiling point of 129 to 131 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Al-Omar and Amr (2010) on pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from 2,6-pyridinedicarbonyl dichloride, showed that many of the synthesized compounds exhibited significant antimicrobial activity. This research highlights the potential of heterocyclic compounds in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Synthesis of Enantiomerically Pure Compounds
Kaden, Brockmann, and Reissig (2005) reported the preparation of both enantiomers of the antibiotic anisomycin starting with 'diacetone-fructose'-substituted allene. This research showcases the synthesis of enantiomerically pure pyrrolidin-3-ones, demonstrating the flexibility of hydroxylated pyrrolidines synthesis for the preparation of analogues (Kaden et al., 2005).
Novel Synthesis and Oxidation Properties
Mitsumoto and Nitta (2004) developed novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives showing that these compounds can oxidize amines and alcohols in an autorecycling process. This indicates potential applications in oxidation reactions, suggesting these compounds' utility in organic synthesis and chemical transformations (Mitsumoto & Nitta, 2004).
Heterocyclic Systems Transformations
Salem et al. (2012) utilized the active methyl functionality of 6,8-dichloro-2-methyl-4H-chromen-4-one to obtain various heterocyclic systems. Their work provides an example of transforming heterocyclic compounds to aliphatic ones, highlighting the versatility of heterocyclic chemistry in synthesizing compounds with potential biological activities (Salem et al., 2012).
Fluxional Behaviour of Chloroborole Dimers
Zhang et al. (2016) studied the dimerisation process of chloroboroles, revealing highly fluxional unsymmetric dimers in solution. This research contributes to the understanding of dimerisation mechanisms and dynamics of dimers, which could be relevant in the development of novel materials or catalysts (Zhang et al., 2016).
Zukünftige Richtungen
The future directions for the study and application of pyrrole and its derivatives are vast. Due to their diverse therapeutic applications, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Eigenschaften
IUPAC Name |
(2R,3aS,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-6-5-7-3-2-4-8(7)9-6;/h6-9H,2-5H2,1H3;1H/t6-,7+,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXBZTRTCXLONU-MWDCIYOWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCC2N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CCC[C@@H]2N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3As,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

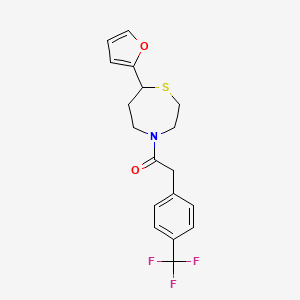
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2645792.png)
![6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2645794.png)
![N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2645795.png)
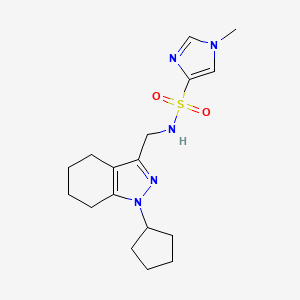
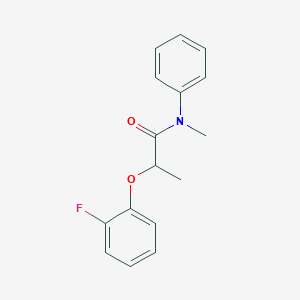
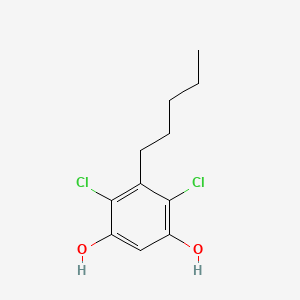
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2645803.png)

![2-(3-(Diethylamino)propyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2645807.png)
